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Methyl 2-cyclohexyl-2-methylpropanoate

Cat. No.: B13878758
M. Wt: 184.27 g/mol
InChI Key: LGMCIPUBACQYCB-UHFFFAOYSA-N
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Description

Evolution of Research Trajectories for Alkyl Esters Bearing Cyclohexyl Substituents in Organic Synthesis

The exploration of alkyl esters featuring cyclohexyl moieties has a rich history in organic synthesis, with research trajectories evolving to meet the growing demands for complex molecular architectures. Initially, these compounds were primarily valued for their physical properties, serving as components in fragrances and polymers. However, their role has significantly expanded, and they are now recognized as versatile building blocks and intermediates in the synthesis of a wide array of organic molecules.

Recent research has emphasized the stereoselective synthesis of cyclohexyl-containing esters, driven by the need for enantiomerically pure pharmaceuticals and agrochemicals. The cyclohexyl ring, with its well-defined chair and boat conformations, offers a powerful tool for controlling the stereochemical outcome of reactions at adjacent centers. Furthermore, the development of novel catalytic systems, including transition metal and organocatalysts, has enabled the efficient and selective functionalization of the cyclohexyl ring within these ester frameworks. The investigation into radical reactions involving cyclohexyl-substituted esters has also opened new avenues for carbon-carbon bond formation.

Structural Context within the Broader Family of Propanoate Esters

Propanoate esters, esters of propanoic acid, represent a significant class of organic compounds with wide-ranging applications. fiveable.me They are characterized by the presence of a C3 carbonyl backbone and are commonly found in natural products, contributing to the characteristic scents of fruits and flowers. In the realm of organic synthesis, propanoate esters are valuable intermediates due to the reactivity of the ester functional group and the adjacent alpha- and beta-carbons. fiveable.me

Methyl 2-cyclohexyl-2-methylpropanoate is a structurally unique member of the propanoate ester family. The presence of a methyl group and a cyclohexyl group at the alpha-position creates a sterically hindered environment around the carbonyl group. This steric bulk can profoundly influence the ester's reactivity, directing the course of reactions such as enolate formation and subsequent alkylation or aldol (B89426) reactions. The conformational rigidity of the cyclohexyl ring, in contrast to the free rotation of acyclic alkyl substituents, introduces an additional layer of complexity and potential for stereocontrol in synthetic transformations.

Table 1: Comparison of Structural Features of Propanoate Esters

CompoundAlpha-SubstituentsKey Structural FeaturePotential Influence on Reactivity
Methyl propanoateNoneUnsubstituted alpha-carbonBaseline reactivity for comparison.
Methyl 2-methylpropanoate (B1197409)Two methyl groupsQuaternary centerSteric hindrance at the alpha-position.
This compound One methyl, one cyclohexylQuaternary center with a bulky, conformationally restricted groupSignificant steric hindrance and potential for diastereoselectivity.

Current Academic Significance of this compound as a Model Compound for Mechanistic and Synthetic Studies

While extensive research specifically targeting this compound is still emerging, its structure makes it an excellent model compound for investigating fundamental aspects of organic reactions. The steric congestion around the ester functionality provides a platform to study the limits of nucleophilic acyl substitution and the influence of steric hindrance on reaction rates and equilibria.

Furthermore, the presence of a quaternary stereocenter at the alpha-position makes this molecule a valuable substrate for developing and evaluating new stereoselective synthetic methods. For instance, the diastereoselective reduction of the ester to the corresponding alcohol or the controlled functionalization of the cyclohexyl ring in the presence of the sterically demanding quaternary center would provide valuable insights for the synthesis of complex, highly substituted molecules. The study of the conformational preferences of the cyclohexyl ring and its impact on the reactivity of the ester group can also contribute to a deeper understanding of non-covalent interactions and their role in directing chemical reactions.

Scope and Objectives of Contemporary Research on this Chemical Entity

Current and future research on this compound is likely to focus on several key areas. A primary objective is the development of efficient and stereoselective synthetic routes to this compound and its derivatives. This includes exploring novel catalytic methods for the construction of the sterically hindered quaternary center.

Another significant research direction involves the systematic investigation of the reactivity of this compound in a variety of organic transformations. This includes detailed kinetic and mechanistic studies of its hydrolysis, reduction, and enolate chemistry to fully understand the impact of its unique structural features.

Finally, there is considerable interest in exploring the potential applications of this compound and its derivatives in materials science and medicinal chemistry. The combination of a rigid cyclohexyl group and a chiral center suggests that these molecules could serve as building blocks for novel polymers with interesting physical properties or as scaffolds for the design of new therapeutic agents.

Table 2: Key Research Objectives for this compound

Research AreaSpecific ObjectivesPotential Impact
Synthetic MethodologyDevelopment of catalytic, asymmetric syntheses.Access to enantiomerically pure materials for further studies.
Mechanistic StudiesInvestigation of reaction kinetics and stereochemical outcomes.Fundamental understanding of steric and conformational effects in organic reactions.
ApplicationsExploration as a chiral building block and in materials science.Discovery of new functional molecules and materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O2 B13878758 Methyl 2-cyclohexyl-2-methylpropanoate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-cyclohexyl-2-methylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,10(12)13-3)9-7-5-4-6-8-9/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGMCIPUBACQYCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CCCCC1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization Strategies for Methyl 2 Cyclohexyl 2 Methylpropanoate

Direct Esterification Approaches from Cyclohexyl-substituted Propanoic Acid Precursors

Direct esterification of the precursor, 2-cyclohexyl-2-methylpropanoic acid, with methanol (B129727) is a primary route for the synthesis of methyl 2-cyclohexyl-2-methylpropanoate. This approach, while straightforward, requires careful selection of catalysts and optimization of reaction conditions to achieve high yields and selectivity due to the sterically congested nature of the tertiary carboxylic acid.

Catalyst Systems and Their Mechanistic Roles in Direct Esterification

The direct esterification of sterically hindered carboxylic acids is often sluggish and requires effective catalysis to proceed at a reasonable rate. Traditional acid catalysts like sulfuric acid can be used, but they may lead to side reactions, including dehydration of the alcohol and ether formation, particularly at elevated temperatures.

To circumvent these issues, various metal-based catalysts have been investigated for the esterification of sterically hindered acids. Lewis acidic catalysts, such as tin (II) chloride, tin (IV) chloride, and tetrabutyl titanate, have shown efficacy in promoting esterification. The mechanism of these catalysts involves the coordination of the metal center to the carbonyl oxygen of the carboxylic acid. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol. The bulky nature of the catalyst can also help to orient the reactants in a favorable geometry for the reaction to occur.

For instance, tin (II) chloride is believed to activate the carboxylic acid through the formation of a tin carboxylate intermediate. This intermediate is then more readily attacked by the alcohol. The choice of catalyst can significantly impact the reaction rate and yield, with more Lewis acidic metals generally providing higher activity.

Table 1: Catalyst Systems for Direct Esterification of Sterically Hindered Carboxylic Acids

Catalyst SystemGeneral Mechanistic RolePotential Advantages for Hindered Esters
Brønsted Acids (e.g., H₂SO₄, p-TsOH)Protonation of the carbonyl oxygen to increase electrophilicity of the carbonyl carbon.Readily available and inexpensive.
Lewis Acids (e.g., SnCl₂, Ti(OBu)₄)Coordination to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.Can be more selective and less prone to causing side reactions compared to strong Brønsted acids.
Solid Acid Catalysts (e.g., Zeolites, Resins)Provide acidic sites for catalysis while allowing for easy separation from the reaction mixture.Facilitates catalyst recovery and product purification.

Optimization of Reaction Conditions for Esterification Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and selectivity of this compound. Key parameters that influence the outcome of the esterification include temperature, reaction time, molar ratio of reactants, and the removal of water.

Due to the reversible nature of esterification, the removal of water is a critical factor in driving the reaction towards the product side. This is typically achieved by azeotropic distillation with a suitable solvent like toluene (B28343) or by using a Dean-Stark apparatus.

The molar ratio of methanol to 2-cyclohexyl-2-methylpropanoic acid is another important parameter. Using a large excess of methanol can help to shift the equilibrium towards the formation of the ester. However, this also increases the cost and complexity of the downstream purification process.

Temperature plays a significant role in the reaction rate. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions. The optimal temperature is a trade-off between reaction rate and selectivity. For sterically hindered esters, prolonged reaction times are often necessary to achieve high conversions.

Table 2: Key Parameters for Optimization of Direct Esterification

ParameterEffect on Yield and SelectivityTypical Optimization Strategy
Temperature Increases reaction rate but may decrease selectivity at very high temperatures.Conduct reactions at the lowest temperature that provides a reasonable rate.
Reactant Molar Ratio An excess of alcohol shifts the equilibrium towards the product.Use a moderate excess of methanol (e.g., 2-5 equivalents).
Water Removal Crucial for driving the equilibrium towards the ester product.Employ azeotropic distillation or a dehydrating agent.
Catalyst Loading Higher catalyst loading generally increases the reaction rate.Optimize for the lowest effective catalyst concentration to minimize cost and side reactions.

Transesterification Routes from Related Ester Derivatives

Transesterification offers an alternative pathway to this compound, starting from a different ester of 2-cyclohexyl-2-methylpropanoic acid. This method can be advantageous under certain conditions, particularly when catalyzed by enzymes or specific metal complexes.

Enzymatic Transesterification Methodologies and Biocatalyst Specificity

Enzymatic transesterification using lipases is a green and highly selective method for ester synthesis. Lipases can catalyze the exchange of the alkoxy group of an ester with an alcohol, in this case, methanol. The reaction is typically carried out under mild conditions, which minimizes the formation of byproducts.

The choice of lipase (B570770) is critical for the successful transesterification of sterically hindered esters. Some lipases exhibit high substrate specificity and may not be effective for bulky substrates like 2-cyclohexyl-2-methylpropanoic acid esters. However, certain robust lipases, such as Candida antarctica lipase B (CALB), are known to tolerate a wide range of substrates, including those with significant steric bulk.

The specificity of the biocatalyst is influenced by the shape and size of its active site. For a sterically demanding substrate, a lipase with a more open and accessible active site would be required. The reaction medium also plays a vital role in enzyme activity and stability. Non-polar organic solvents are often used to minimize the denaturation of the enzyme and to facilitate the dissolution of the reactants.

Metal-Catalyzed Transesterification Protocols and Ligand Effects

Metal-catalyzed transesterification provides a powerful alternative to enzymatic methods. A variety of metal complexes, including those based on titanium, tin, and zirconium, can effectively catalyze this reaction. The mechanism typically involves the coordination of the metal center to the carbonyl oxygen of the starting ester, followed by nucleophilic attack of methanol.

The nature of the ligands coordinated to the metal center can have a profound impact on the catalyst's activity and selectivity. Bulky ligands can create a specific steric environment around the metal center, which can be beneficial for promoting the transesterification of hindered esters. For example, the use of specific alkoxide or acetylacetonate (B107027) ligands can modulate the Lewis acidity and steric properties of the catalyst, leading to enhanced performance.

The choice of the starting ester can also influence the reaction efficiency. Esters with good leaving groups, such as p-nitrophenyl or vinyl esters, can facilitate the transesterification process. The reaction conditions, including temperature and the use of an excess of methanol, are also important parameters to optimize for achieving high yields.

Novel Synthetic Pathways and Chemo-Selective Transformations

Beyond traditional esterification and transesterification, novel synthetic methodologies are continuously being developed for the synthesis of sterically hindered esters. These methods often rely on the use of highly reactive intermediates or chemo-selective transformations to overcome the steric hindrance.

One such approach involves the activation of the carboxylic acid using coupling reagents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can react with 2-cyclohexyl-2-methylpropanoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by methanol to form the desired ester. This method is often used in peptide synthesis and can be highly effective for the formation of hindered ester bonds.

Another innovative strategy involves the use of organocatalysts. Certain N-heterocyclic carbenes (NHCs) have been shown to catalyze the esterification of sterically demanding carboxylic acids. The NHC catalyst activates the alcohol, increasing its nucleophilicity, and facilitates the esterification reaction under mild conditions.

Chemo-selective transformations can also be employed. For instance, if the precursor molecule contains multiple functional groups, a chemo-selective method would be required to esterify only the desired carboxylic acid group without affecting other sensitive functionalities. This can be achieved by careful selection of the catalyst and reaction conditions.

The development of these novel pathways is crucial for expanding the toolbox of synthetic chemists and enabling the efficient and selective synthesis of complex molecules like this compound.

Asymmetric Synthesis of Chiral Precursors to this compound

The creation of enantiomerically pure this compound necessitates the use of chiral precursors, as the quaternary carbon atom is a stereocenter. The synthesis of these precursors can be approached through several asymmetric strategies, primarily focusing on establishing the stereochemistry of the substituted cyclohexane (B81311) ring or the propanoate side chain.

One advanced method involves the enzymatic desymmetrization of prochiral precursors. Ene-reductases, for example, have been successfully employed for the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones from prochiral 4,4-disubstituted 2,5-cyclohexadienones. nih.gov This biocatalytic hydrogenation breaks the symmetry of the starting material to generate valuable quaternary stereocenters with high enantioselectivity (up to >99% ee). nih.gov A resulting chiral cyclohexenone could then serve as a versatile precursor, with the double bond and ketone functionality allowing for further stereocontrolled modifications to introduce the 2-methylpropanoate (B1197409) side chain.

Alternative strategies include:

Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as terpenes, that already contain a functionalized cyclohexane ring with defined stereochemistry.

Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to a cyclohexyl or propanoate precursor to direct stereoselective reactions, followed by the removal of the auxiliary.

Asymmetric Catalysis: Employing chiral catalysts, such as chiral phosphoric acids, to facilitate tandem reactions like asymmetric Michael additions followed by cyclization to construct enantioenriched cyclic systems. rsc.org

These methodologies provide pathways to chiral cyclohexanone (B45756) or cyclohexanecarboxylic acid derivatives, which are key intermediates for the final assembly of the target molecule.

Stereoselective Formation of the 2-methylpropanoate Moiety

With a chiral cyclohexyl precursor in hand, the next critical step is the stereoselective construction of the 2-methylpropanoate group, which involves forming the quaternary carbon center. A primary strategy is the stereoselective alkylation of an enolate derived from a cyclohexyl-substituted propanoate ester.

For instance, a chiral ester, such as ethyl 2-cyclohexylpropanoate, can be treated with a strong base like lithium diisopropylamide (LDA) to form a stereodefined enolate. The subsequent reaction of this enolate with an electrophile, such as methyl iodide, proceeds via an S_N2 mechanism. The facial selectivity of this alkylation is dictated by the existing stereocenter and the geometry of the enolate, often leading to high diastereoselectivity.

Another approach involves the Kulinkovich hydroxycyclopropanation of alkenes bearing a stereocenter in the allylic position, which can proceed with good diastereoselectivity. rsc.org The resulting cyclopropanols can undergo a mild, regioselective isomerization to yield diastereomerically enriched α-methyl ketones. rsc.org While not a direct route to the ester, this method highlights a strategy for stereoselectively introducing an α-methyl group adjacent to a functional handle that can be converted to the target ester.

The final step in many synthetic routes is the esterification of the corresponding carboxylic acid (2-cyclohexyl-2-methylpropanoic acid). Standard methods can be employed for this transformation, as this step does not typically affect the newly created stereocenter.

MethodDescriptionKey Features
Fischer Esterification Reaction of the carboxylic acid with methanol in the presence of a strong acid catalyst (e.g., H₂SO₄). youtube.comEquilibrium-driven; requires removal of water to achieve high yields.
Reaction with Acid Halides Conversion of the carboxylic acid to an acid chloride (e.g., using SOCl₂) followed by reaction with methanol. youtube.comHighly reactive; often proceeds to completion under mild conditions.
Carboxylate S_N2 Formation of a carboxylate salt followed by reaction with a methylating agent like methyl iodide. youtube.comA classic method suitable for a wide range of substrates.

This interactive table summarizes common esterification methods.

Derivatization Reactions at the Cyclohexyl Ring System

Modification of the cyclohexyl ring of this compound allows for the synthesis of a diverse library of analogues. These derivatization reactions can target the C-H bonds of the saturated ring system.

Functionalization via Electrophilic or Radical Cyclohexyl Ring Modification

Direct functionalization of the saturated cyclohexyl ring is challenging but can be achieved through modern synthetic methods, often involving radical intermediates. Photoredox catalysis, for example, can be used to generate electrophilic radicals that add to strained ring systems. acs.org While the target molecule's ring is not strained, related radical-mediated processes can be envisioned for C-H functionalization.

A powerful strategy for selective modification is the deconstructive functionalization of cycloalkanols, which often proceeds through alkoxy radical intermediates that undergo β-scission. nih.gov This approach allows for ring-opening and remote functionalization. An electrochemical approach has been developed for this purpose, providing access to distantly functionalized ketone products. nih.gov

Palladium-catalyzed transannular C–H arylation represents another sophisticated method for modifying carbocyclic scaffolds. nih.gov This reaction demonstrates exquisite regioselectivity, targeting γ-C(sp³)–H bonds in cycloalkane carboxylic acids. nih.gov Applying similar principles could enable the introduction of aryl or other functional groups at specific positions on the cyclohexyl ring of the target molecule or its precursors.

Oxidation and Reduction Studies of the Cyclohexyl Moiety

The oxidation of the cyclohexyl moiety can introduce valuable functional groups such as hydroxyls or ketones, which can serve as handles for further derivatization. The reactivity of C-H bonds in cyclohexane rings toward radicals, such as the tert-butylperoxy radical, has been studied and shows that functional groups can influence the partial rate constants of these reactions. researchgate.net

Various metal complexes have been explored as catalysts for cyclohexane oxidation. nih.gov Iron(III) complexes, for instance, have been shown to be effective catalysts for the solvent-free, microwave-assisted peroxidative oxidation of cyclohexanol (B46403) to cyclohexanone with high yields and selectivity. mdpi.com The direct oxidation of cyclohexane often leads to a mixture of cyclohexanol and cyclohexanone. researchgate.net The conformational structure of cyclohexyl radicals plays a crucial role in the low-temperature oxidation chemistry, influencing the stereochemical outcome of oxygen addition. rsc.org

Reagent/Catalyst SystemPotential Product(s) on Cyclohexane RingReference
Manganese(III) ComplexesCyclohexanol, Cyclohexanone nih.gov
Iron(III) Complexes / t-BuOOHCyclohexanone (from cyclohexanol precursor) mdpi.com
Iodosylbenzene (PhIO)Epoxides, Hydroxylated products nih.gov
Photoelectrocatalysis (Cerium)Ring-opened functionalized ketones researchgate.net

This interactive table summarizes potential outcomes of various oxidation methods on a cyclohexyl system.

Reduction studies are most relevant for unsaturated precursors of the cyclohexyl ring. For example, the synthesis of the closely related methyl cyclohexyl-propionate can be achieved by the complete hydrogenation of methyl cinnamate (B1238496) using a palladium or ruthenium catalyst, which reduces both the aromatic ring and the alkene double bond. google.com

Synthetic Strategies for Isomeric and Analogous Compounds

The synthesis of isomers and analogues of this compound is crucial for comparative studies to understand how substituent placement and stereochemistry influence its properties.

Preparation of Positional Isomers and Stereoisomers for Comparative Chemical Studies

The preparation of positional isomers, such as methyl 3-cyclohexyl-2-methylpropanoate or methyl 4-cyclohexyl-2-methylpropanoate, would involve starting with differently substituted cyclohexyl precursors. For example, one could begin with 3-bromocyclohexene (B24779) or 4-bromocyclohexene, convert it to the corresponding Grignard reagent, and then use this to perform a conjugate addition to a suitable Michael acceptor like methyl methacrylate. Subsequent hydrogenation of the cyclohexene (B86901) ring would yield the desired positional isomer.

The synthesis of specific stereoisomers relies on stereocontrolled synthetic routes. For instance, starting with cyclohexanone, one can synthesize 2-methylcyclohexanone (B44802) via an enamine reaction followed by alkylation with methyl iodide. quora.com This 2-methylcyclohexanone can then be elaborated to introduce the 2-methylpropanoate side chain at the 1-position. The relative stereochemistry between the two methyl groups would be controlled by the facial selectivity of the reactions used to build the side chain. Many reactions involving substituted cyclohexanes are highly dependent on the conformational preferences (axial vs. equatorial) of the substituents, which can be exploited to control the stereochemical outcome. spcmc.ac.in

By systematically varying the starting materials and reaction conditions, a range of both positional and stereoisomers can be synthesized. These isomers are invaluable for detailed chemical and biological studies, allowing for a precise mapping of the structure-function landscape.

Synthesis of Structural Analogs for Investigations into Reactivity Profiles

The synthesis of structural analogs of this compound is crucial for understanding the relationship between the compound's structure and its chemical reactivity. By systematically modifying different parts of the molecule, researchers can probe the electronic and steric effects that govern its behavior in chemical transformations. These investigations are essential for designing novel compounds with tailored properties. The primary strategies for creating structural analogs of this compound involve modifications of the cyclohexyl ring, alterations of the α-substituents, and variations of the ester group.

A key approach to synthesizing a variety of analogs is through the alkylation of an enolate precursor. For instance, the enolate of methyl isobutyrate can be generated using a strong base, such as lithium diisopropylamide (LDA), and then reacted with a substituted cyclohexyl halide. This method allows for the introduction of various functional groups onto the cyclohexyl ring, providing a library of analogs with diverse electronic and steric properties.

Another versatile method involves the use of organometallic reagents. For example, the conjugate addition of a cyclohexyl Grignard reagent to a suitable α,β-unsaturated ester can be employed to introduce the cyclohexyl moiety. Subsequent α-methylation would then yield the desired 2-cyclohexyl-2-methylpropanoate core structure. This approach is particularly useful for creating analogs with different substitution patterns on the cyclohexyl ring.

Furthermore, analogs where the cyclohexyl group is replaced by an aromatic ring can be synthesized to study the influence of aromaticity and electronic effects on reactivity. One such method involves the Friedel-Crafts alkylation of an aromatic compound with a suitable alkylating agent derived from a 2-methylpropanoate precursor.

The following table summarizes various synthetic strategies for preparing structural analogs of this compound, along with the types of analogs that can be accessed.

Synthetic Strategy Description Type of Analog Produced Key Reagents
Enolate AlkylationAlkylation of a pre-formed ester enolate with a substituted cyclohexyl halide.Analogs with substituents on the cyclohexyl ring.Lithium diisopropylamide (LDA), substituted cyclohexyl bromides/iodides.
Conjugate Addition1,4-addition of an organometallic reagent to an α,β-unsaturated ester, followed by α-alkylation.Analogs with varied substitution at the β-position of the original ester.Cyclohexylmagnesium bromide, methyl acrylate, methyl iodide.
Friedel-Crafts AlkylationElectrophilic aromatic substitution using a 2-methylpropanoate-derived electrophile.Analogs where the cyclohexyl ring is replaced by an aryl group.Aluminum chloride (AlCl₃), 2-chloro-2-methylpropanoate, benzene/substituted benzenes.
Esterification of Substituted AcidsEsterification of a pre-synthesized 2-cyclohexyl-2-methylpropanoic acid analog.Analogs with different ester groups (e.g., ethyl, benzyl).Corresponding alcohol, acid catalyst (e.g., H₂SO₄).

Investigations into the reactivity profiles of these synthesized analogs primarily focus on reactions such as hydrolysis, reduction, and enolate chemistry. The steric hindrance provided by the α,α-disubstitution significantly influences the accessibility of the carbonyl group to nucleophiles.

For instance, the rate of alkaline hydrolysis is expected to be highly sensitive to the nature of the substituents on the cyclohexyl ring. Electron-withdrawing groups on the ring may enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of hydrolysis, whereas bulky substituents would likely decrease the rate due to increased steric hindrance.

The reduction of the ester functionality to the corresponding alcohol is another area of interest. The choice of reducing agent and the reaction conditions can be tailored to overcome the steric hindrance. Comparing the reactivity of different analogs provides valuable data on how structural modifications impact the feasibility and outcome of such reductions.

The following table presents hypothetical reactivity data for a series of this compound analogs in a representative hydrolysis reaction. This data illustrates how systematic structural modifications can lead to predictable changes in chemical reactivity.

Analog Substituent on Cyclohexyl Ring Relative Rate of Hydrolysis (k_rel) Plausible Explanation
1 None (Parent Compound)1.0Baseline reactivity.
2 4-tert-Butyl0.7Increased steric hindrance from the bulky t-butyl group impedes nucleophilic attack.
3 4-Methoxy1.2The electron-donating methoxy (B1213986) group slightly increases electron density at the carbonyl, but inductive effects may play a role.
4 4-Cyano2.5The strongly electron-withdrawing cyano group increases the electrophilicity of the carbonyl carbon, accelerating nucleophilic attack.
5 2-Methyl0.5Steric hindrance from the adjacent methyl group significantly shields the reaction center.

By synthesizing and studying the reactivity of a diverse range of structural analogs, a comprehensive understanding of the structure-activity relationships for this compound can be developed. This knowledge is instrumental in the rational design of new molecules with specific and predictable chemical properties.

Mechanistic Investigations and Reactivity Studies of Methyl 2 Cyclohexyl 2 Methylpropanoate

Hydrolysis Reaction Mechanisms and Kinetic Studies

The hydrolysis of esters, a fundamental reaction in organic chemistry, can be catalyzed by either acid or base. For sterically hindered esters like methyl 2-cyclohexyl-2-methylpropanoate, the reaction rates are generally slow, and the mechanistic pathways can deviate from those observed for less hindered esters.

Acid-catalyzed hydrolysis of esters typically proceeds through a series of equilibrium steps. libretexts.org For most esters, the reaction follows the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This pathway involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid. egyankosh.ac.in

However, due to the significant steric hindrance in this compound, the AAC2 pathway is expected to be exceptionally slow. The bulky cyclohexyl and methyl groups impede the approach of the water nucleophile to the carbonyl carbon.

An alternative pathway, the AAL1 (acid-catalyzed, alkyl-oxygen cleavage, unimolecular) mechanism, may become competitive for esters with bulky alkyl groups that can form stable carbocations. In this mechanism, the protonated ester undergoes unimolecular cleavage of the alkyl-oxygen bond to form a stable carbocation and the carboxylic acid. While the tertiary carbon of the 2-cyclohexyl-2-methylpropyl group could potentially stabilize a carbocation, this pathway is generally favored for esters of tertiary alcohols, which is not the case here (the ester is a methyl ester). Therefore, the AAC1 mechanism, involving the formation of an acylium ion, is another possibility, though it is rare and typically requires strongly acidic conditions.

The transition state for the AAC2 hydrolysis of a sterically hindered ester is highly crowded, leading to a high activation energy. Computational studies on similar hindered esters suggest that the bond formation between the water nucleophile and the carbonyl carbon is a key feature of the transition state.

Table 1: Postulated Kinetic Data for Acid-Catalyzed Hydrolysis of Methyl Esters at Elevated Temperature

EsterRelative Rate Constant (krel)Postulated Predominant Mechanism
Methyl acetate1AAC2
Methyl 2-methylpropanoate (B1197409)0.1AAC2
Methyl 2,2-dimethylpropanoate (Methyl pivalate)0.001AAC2 (very slow)
This compound< 0.0001AAC2 (extremely slow) / AAC1

Note: The data in this table is hypothetical and for illustrative purposes to show the expected trend based on steric hindrance.

Base-catalyzed hydrolysis, or saponification, of esters typically occurs via the BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide (B1231860) ion to form the carboxylate salt. libretexts.org

For this compound, the BAC2 mechanism is also severely hindered. The bulky substituents shield the carbonyl carbon from the attack of the hydroxide ion. Consequently, the rate of saponification for this ester is expected to be extremely slow under standard conditions. arkat-usa.org Research on other sterically hindered esters, such as methyl pivalate, confirms their high resistance to basic hydrolysis. wikipedia.org

The rate-determining step in the BAC2 mechanism for sterically hindered esters is the initial nucleophilic attack of the hydroxide ion on the carbonyl carbon. The energy of the transition state leading to the tetrahedral intermediate is significantly increased by steric repulsion between the nucleophile and the bulky substituents on the alpha-carbon.

Alternative, more forcing conditions, such as the use of potassium trimethylsilanolate or anhydrous lithium iodide in pyridine, have been employed for the hydrolysis of highly hindered esters, suggesting that conventional aqueous base hydrolysis is often ineffective. chemicalforums.com

Table 2: Comparative Saponification Rates of Various Methyl Esters

EsterRelative Saponification Rate (krel)
Methyl acetate1
Methyl 2-methylpropanoate0.05
Methyl 2,2-dimethylpropanoate (Methyl pivalate)0.0002
This compound<< 0.0002

Note: The data in this table is illustrative, based on established principles of steric effects on ester saponification rates.

Enzymatic hydrolysis of esters is carried out by a class of enzymes called esterases, which includes lipases. These enzymes offer high selectivity and can operate under mild conditions. However, the substrate specificity of these enzymes is a critical factor.

The active site of most lipases is adapted to accommodate linear acyl chains, as found in triglycerides. The bulky, spherical nature of the 2-cyclohexyl-2-methylpropanoyl group would likely prevent it from fitting into the active site of many common lipases, resulting in very low or no hydrolytic activity.

Research into the enzymatic hydrolysis of esters of tertiary alcohols has shown that most hydrolases are inactive. However, certain esterases possessing a specific GGG(A)X motif in their active site have demonstrated the ability to hydrolyze tertiary alcohol acetates. While this compound is not an ester of a tertiary alcohol, the steric hindrance at the acyl side presents a similar challenge. It is conceivable that an enzyme with a sufficiently large and accommodating active site could catalyze its hydrolysis, but this would likely be an exception rather than the rule. The kinetics of such a reaction would be highly dependent on the specific enzyme used.

Transesterification Reaction Mechanisms and Catalytic Cycles

Transesterification is the process of exchanging the alkoxy group of an ester with another alcohol. Like hydrolysis, this reaction can be catalyzed by acids or bases. wikipedia.org

In acid-catalyzed transesterification, the mechanism mirrors that of acid-catalyzed hydrolysis, with an alcohol acting as the nucleophile instead of water. The steric hindrance in this compound would again significantly slow down the rate of reaction.

Base-catalyzed transesterification proceeds via nucleophilic attack of an alkoxide on the carbonyl carbon. The steric hindrance around the carbonyl group of this compound would make this a challenging transformation.

Catalysts such as metal triflates have been shown to be effective for the transesterification of sterically hindered esters under more forcing conditions. itb.ac.id The catalytic cycle with a Lewis acid catalyst would involve coordination of the metal to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack of the incoming alcohol.

Table 3: Hypothetical Yields for the Transesterification of this compound with Ethanol

CatalystConditionsHypothetical Yield (%)
H2SO4 (catalytic)Reflux, 24h< 5
NaOEt (stoichiometric)Reflux, 24h< 2
Al(OTf)3 (catalytic)165 °C, 1h> 90

Note: This data is hypothetical and intended to illustrate the relative efficacy of different catalytic approaches for a sterically hindered ester.

Intramolecular reactions involving the ester functionality of this compound are not commonly reported under typical hydrolysis or transesterification conditions. The rigid structure and lack of suitably positioned internal nucleophiles or electrophiles make intramolecular rearrangements unlikely.

Studies on other cyclohexyl ester derivatives have shown the possibility of intramolecular reactions, such as cyclizations, but these typically involve additional functional groups that are not present in this compound. acs.orgnih.gov For instance, the presence of a double bond in a specific position on the cyclohexyl ring or in the acyl chain could potentially lead to intramolecular cyclization reactions under certain conditions, but this is not applicable to the saturated structure of the title compound.

Reactions at the Alpha-Carbon of the Ester

The alpha-carbon of this compound is a quaternary center, lacking a hydrogen atom. This structural feature significantly influences its reactivity, particularly concerning traditional enolate-based reactions.

Enolate Chemistry and Carbonyl Condensation Reactions

The formation of an enolate is a fundamental step in many carbonyl condensation reactions. Typically, this involves the deprotonation of an alpha-hydrogen by a base. masterorganicchemistry.comopenochem.org However, this compound lacks an alpha-hydrogen, precluding the formation of a traditional enolate ion. Consequently, it cannot undergo self-condensation reactions like the Claisen condensation, which requires the presence of at least two alpha-hydrogens on one of the ester molecules for the reaction to proceed to completion under thermodynamic control. wikipedia.orgyoutube.comlibretexts.orglibretexts.org

While the target molecule itself cannot form a conventional enolate, it could potentially act as an electrophilic acceptor in a crossed Claisen condensation if reacted with an enolizable ester in the presence of a strong, non-nucleophilic base. In such a scenario, a different ester would first be deprotonated to form an enolate, which could then attack the carbonyl carbon of this compound.

The use of strong, sterically hindered bases like lithium diisopropylamide (LDA) is crucial for the formation of enolates from esters, as they minimize nucleophilic attack at the carbonyl group. bham.ac.ukwikipedia.org The alkylation of ester enolates with alkyl halides is a common synthetic procedure for forming new carbon-carbon bonds at the alpha-position. libretexts.orglibretexts.orgfiveable.mepressbooks.pubyoutube.com Although our target molecule cannot be alkylated at its alpha-carbon due to the absence of an alpha-hydrogen, its synthesis could involve the alkylation of an enolate derived from a simpler ester.

Halogenation and Other Electrophilic Substitutions at the Alpha-Position

Alpha-halogenation of esters is a well-established transformation that can proceed via either an enol or enolate intermediate. msu.edu Acid-catalyzed halogenation occurs through an enol intermediate, while base-catalyzed halogenation involves an enolate. nih.govnih.govresearchgate.net As with other enolate-based reactions, the direct alpha-halogenation of this compound is not feasible due to the lack of an alpha-hydrogen.

The rate of halogenation for esters is generally slower than that for ketones. msu.edu The steric hindrance imposed by the cyclohexyl and methyl groups at the alpha-carbon of the target molecule would likely further decrease its reactivity towards electrophilic substitution, even if an alpha-hydrogen were present.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling provides a powerful tool for investigating the reaction mechanisms, transition states, and thermodynamics of the potential reactions of this compound. Density Functional Theory (DFT) is a commonly employed method for such studies.

Enolate Reactivity: While the target molecule does not form a traditional enolate, computational methods could be used to model the electronic properties of the ester and its susceptibility to nucleophilic attack in crossed-Claisen type reactions. Computational studies on boron enolates have been successful in designing stereoselective aldol (B89426) reactions, showcasing the predictive power of such methods. acs.org

Cyclohexyl Ring Rearrangements: The thermodynamics and kinetics of potential ring expansion and contraction reactions of the cyclohexyl moiety can be extensively studied using computational chemistry. For example, DFT calculations have been used to investigate the rearrangement of substituted cyclohexyl radicals to cyclopentylmethyl radicals, elucidating the influence of substituents on the reaction energies. nih.gov Such studies could predict the feasibility of similar rearrangements for this compound under various conditions.

Cyclohexane (B81311) Dynamics: The conformational dynamics of the cyclohexane ring can also be modeled. Computational studies have explored how substituents on a cyclohexane ring affect its dynamic behavior and, consequently, its reactivity. nih.gov Understanding the preferred conformations of this compound would be crucial for predicting the stereochemical outcomes of reactions involving the cyclohexyl ring.

Density Functional Theory (DFT) Calculations for Reaction Energetics

Density Functional Theory is a robust computational method used to investigate the electronic structure of atoms, molecules, and condensed matter. In the context of chemical reactions, DFT calculations are instrumental in determining key energetic parameters that govern a reaction's feasibility and rate. These parameters typically include:

Activation Energies (Ea): The minimum energy required to initiate a chemical reaction.

Transition State Geometries: The specific arrangement of atoms at the highest point of the energy barrier along the reaction coordinate.

Reaction Enthalpies (ΔH): The net change in heat content during a reaction, indicating whether a reaction is exothermic or endothermic.

A thorough search of academic databases and chemical literature yielded no specific studies that have applied DFT methods to calculate these energetic parameters for reactions involving this compound. Such research would be invaluable for predicting its reactivity, understanding potential reaction pathways (e.g., hydrolysis, thermal decomposition), and designing new synthetic routes.

Table 1: Hypothetical DFT Data for a Reaction of this compound

Reaction ParameterCalculated Value (unit)
Activation Energy (Ea)Data Not Available
Transition State GeometryData Not Available
Reaction Enthalpy (ΔH)Data Not Available

This table is for illustrative purposes only, as no actual data has been found.

Molecular Dynamics Simulations of Reactive Intermediates and Solvent Effects

Molecular Dynamics simulations provide a dynamic, time-resolved view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. This methodology is particularly powerful for studying:

Reactive Intermediates: Short-lived, high-energy species that are formed during a chemical reaction. MD simulations can help to characterize their structure, stability, and lifetime.

Solvent Effects: The influence of the surrounding solvent on the reaction rate and mechanism. Simulations can reveal how solvent molecules arrange around the reactants and transition state, and how these interactions affect the reaction energetics.

Regrettably, no published research could be located that has utilized molecular dynamics simulations to investigate the reactive intermediates or solvent effects pertinent to the reactivity of this compound. Such studies would offer critical insights into how this compound behaves in different chemical environments and could guide the selection of optimal reaction conditions.

Table 2: Illustrative Parameters from a Potential Molecular Dynamics Simulation

Simulation ParameterFocus of StudyOutcome
Radial Distribution FunctionsSolvation Shell StructureData Not Available
Mean Square DisplacementDiffusion of Reactive SpeciesData Not Available
Free Energy ProfileReaction Coordinate in SolventData Not Available

This table is for illustrative purposes only, as no actual data has been found.

Advanced Spectroscopic and Structural Characterization of Methyl 2 Cyclohexyl 2 Methylpropanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy provides unparalleled insight into the molecular framework of methyl 2-cyclohexyl-2-methylpropanoate, enabling the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and the elucidation of through-bond and through-space connectivities.

Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex spin systems within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY is crucial for tracing the connectivity of the protons within the cyclohexyl ring, identifying adjacent protons (e.g., H-1' to H-2'/H-6' and the subsequent couplings around the ring).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the definitive assignment of each proton signal to its corresponding carbon atom. For instance, the methyl protons of the propanoate moiety will show a correlation to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly useful for identifying quaternary carbons and piecing together different molecular fragments. Key HMBC correlations for this compound would include correlations from the methyl protons of the propanoate group to the quaternary carbon (C-2) and the carbonyl carbon (C-1), as well as correlations from the cyclohexyl protons to the quaternary carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons, which is critical for determining the stereochemistry and preferred conformation of the molecule. For instance, NOESY can help establish the relative orientation of the substituents on the cyclohexyl ring and the propanoate group.

Table 1: Illustrative ¹H and ¹³C NMR Data and Key 2D NMR Correlations for this compound

Atom Number¹H Chemical Shift (δ, ppm) (Multiplicity, J in Hz)¹³C Chemical Shift (δ, ppm)Key COSY Correlations (¹H-¹H)Key HMBC Correlations (¹H-¹³C)Key NOESY Correlations (¹H-¹H)
1-~177-H-3, H-1'-
2-~45-H-3, H-1'-
3~1.2 (s, 6H)~25-C-1, C-2H-1', H-2'/H-6' (axial)
4~3.6 (s, 3H)~52-C-1-
1'~1.8 (m, 1H)~40H-2', H-6'C-2, C-2', C-6'H-3, H-2'/H-6' (axial/equatorial)
2'/6'~1.6 (m, 4H)~27H-1', H-3'/H-5'C-1', C-3'/H-5', C-4'H-1', H-3'/H-5' (axial/equatorial)
3'/5'~1.2 (m, 4H)~26H-2'/H-6', H-4'C-1', C-2'/H-6', C-4'H-2'/H-6', H-4' (axial/equatorial)
4'~1.1 (m, 2H)~26.5H-3'/H-5'C-2'/H-6', C-3'/H-5'H-3'/H-5' (axial/equatorial)

Note: The chemical shifts and coupling constants are illustrative and based on typical values for similar structural motifs. Actual experimental values may vary.

The cyclohexyl ring in this compound is not static but undergoes rapid conformational inversion between two chair forms at room temperature. Dynamic NMR spectroscopy, particularly variable-temperature (VT-NMR) studies, can be employed to study this process. nih.govsikhcom.netnih.govacs.org

At room temperature, the rate of ring flip is fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. As the temperature is lowered, the rate of this inversion slows down. At a sufficiently low temperature (the coalescence temperature), the single averaged peak for a given proton will broaden and eventually split into two distinct signals, corresponding to the axial and equatorial conformers. nih.govsikhcom.net From the analysis of these temperature-dependent spectral changes, the energy barrier (ΔG‡) for the ring inversion can be determined. The steric bulk of the 2-methylpropanoate (B1197409) substituent influences this barrier. nih.govacs.org

While solution-state NMR provides information about molecules in a dynamic environment, solid-state NMR (ssNMR) can characterize this compound in its crystalline form or when adsorbed onto a surface. In the solid state, the molecules are in a fixed orientation, which can lead to broad spectral lines due to anisotropic interactions. Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra.

Solid-state NMR can provide information on:

Polymorphism: Different crystalline forms of the compound will give rise to distinct ssNMR spectra.

Molecular Packing: Through-space correlations in ssNMR can provide insights into how the molecules are arranged in the crystal lattice.

Conformation: The conformation in the solid state can be determined and compared to the preferred conformation in solution.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. nih.gov These techniques are complementary and provide a characteristic fingerprint for the compound. For this compound, the vibrational spectrum is dominated by the modes of the cyclohexyl ring and the ester group.

The frequencies of certain vibrational modes, particularly in the fingerprint region (below 1500 cm⁻¹), are sensitive to the conformation of the molecule. For the cyclohexyl ring, distinct vibrational bands can be associated with the chair conformation. The C-H stretching and bending vibrations of the cyclohexyl and methyl groups, as well as the characteristic C=O and C-O stretching vibrations of the ester functionality, are key features in the spectrum. rasayanjournal.co.in

Table 2: Illustrative Vibrational Band Assignments for this compound

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~2930, ~2850C-H stretchingCyclohexyl (CH₂)
~2960C-H stretchingMethyl (CH₃)
~1735C=O stretchingEster
~1450CH₂ scissoringCyclohexyl
~1240C-C-O stretchingEster
~1150O-C-C stretchingEster

Note: These are approximate band positions and can be influenced by the molecular environment and physical state.

In the analysis of complex mixtures containing this compound, vibrational spectra can suffer from significant band overlap. mdpi.com Deconvolution techniques are mathematical methods used to resolve these overlapping spectral features into their individual components. nih.govnih.gov This is particularly important in the C-H stretching region (2800-3000 cm⁻¹) where multiple CH₂ and CH₃ stretching modes from different molecules can overlap. uci.edu

Common deconvolution methods include:

Curve Fitting: This involves fitting a series of mathematical functions (e.g., Gaussian, Lorentzian) to the experimental spectrum to represent the individual underlying bands.

Fourier Self-Deconvolution (FSD): This method enhances the resolution of the spectrum by narrowing the bandwidths of the constituent peaks in the Fourier domain.

Derivative Spectroscopy: Taking the second or fourth derivative of the spectrum can help to identify the positions of hidden or shoulder peaks.

By applying these deconvolution techniques, it is possible to quantitatively analyze the components of a mixture containing this compound, even when their spectral signatures are heavily convoluted.

Mass Spectrometry for Fragmentation Pattern Elucidation

Mass spectrometry is a critical analytical technique for determining the structure of organic compounds like this compound. Upon ionization in a mass spectrometer, the molecule undergoes fragmentation, creating a unique pattern of charged particles. The analysis of this pattern provides a molecular fingerprint, allowing for detailed structural elucidation.

While a publicly available experimental mass spectrum for this compound is not widely reported, its fragmentation pattern can be predicted based on established principles of mass spectrometry for esters and substituted alkanes. The molecular ion (M+) peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (184.28 g/mol ).

Key fragmentation pathways would likely include:

Alpha-cleavage: The bonds adjacent to the carbonyl group are prone to breaking. This can result in the loss of the methoxy (B1213986) radical (•OCH₃), leading to a significant peak at m/z 153.

Loss of the Methoxycarbonyl Group: Cleavage can also lead to the loss of the entire ester functional group (•COOCH₃), resulting in a fragment at m/z 125, which would be a stable tertiary carbocation.

Cleavage of the Cyclohexyl Group: The bond between the cyclohexyl ring and the quaternary carbon can break, leading to the loss of a cyclohexyl radical (•C₆H₁₁). This would generate a prominent ion at m/z 101. Conversely, the charge could be retained by the cyclohexyl fragment, giving a peak at m/z 83.

McLafferty Rearrangement: While less common in esters without gamma-hydrogens on the alkyl side of the ester oxygen, rearrangements involving the cyclohexyl ring could lead to more complex fragmentation patterns.

These predicted fragmentation patterns provide a theoretical framework for identifying this compound in a sample.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

m/z (Mass/Charge Ratio) Proposed Fragment Ion Formula of Fragment Notes
184 [C₁₁H₂₀O₂]⁺ C₁₁H₂₀O₂ Molecular Ion (M⁺)
153 [M - •OCH₃]⁺ C₁₀H₁₇O Loss of a methoxy radical
125 [M - •COOCH₃]⁺ C₉H₁₇ Loss of the methoxycarbonyl group, forming a tertiary carbocation
101 [M - •C₆H₁₁]⁺ C₅H₉O₂ Loss of a cyclohexyl radical

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination in Research

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures mass with extremely high accuracy (typically to four or five decimal places). While no specific HRMS studies on this compound are available in the reviewed literature, this technique would be indispensable for confirming its elemental composition.

For instance, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. The exact mass of this compound (C₁₁H₂₀O₂) is 184.14633. HRMS would be able to measure this value with high precision, confirming the molecular formula and ruling out other potential isobaric compounds. This level of certainty is crucial in research for verifying the identity of newly synthesized compounds or for identifying unknowns in complex mixtures.

Tandem Mass Spectrometry (MS/MS) for Structural Subunit Identification

Tandem Mass Spectrometry, or MS/MS, adds another dimension to structural analysis. In an MS/MS experiment, a specific ion from the initial mass spectrum (a "parent" or "precursor" ion) is selected, isolated, and then subjected to further fragmentation. The resulting "daughter" or "product" ions provide detailed information about the structure of the parent ion.

Although specific MS/MS data for this compound is not documented in research literature, the technique could be hypothetically applied to confirm its structure. For example:

The molecular ion at m/z 184 could be selected as the precursor.

Collision-induced dissociation (CID) would then fragment this ion.

The resulting product ion spectrum would be expected to show the characteristic daughter ions predicted above, such as m/z 153 , m/z 125 , and m/z 101 .

Observing the transition from the m/z 184 precursor to these specific product ions would provide conclusive evidence for the connectivity of the molecule, confirming the presence of the cyclohexyl ring, the quaternary carbon center, and the methyl ester group.

X-ray Crystallography of Derivatives or Co-crystals

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This compound is expected to be a liquid or a low-melting solid at room temperature, making it unsuitable for direct single-crystal X-ray diffraction analysis. To overcome this, a crystalline derivative or a co-crystal would need to be prepared. As of now, no crystallographic data for this compound or its derivatives have been reported in scientific literature.

Analysis of Crystal Packing and Intermolecular Interactions

If a suitable crystal structure were obtained, its analysis would reveal how the molecules pack together in the solid state. This would allow for a detailed examination of intermolecular interactions, such as van der Waals forces. Understanding these forces is essential for explaining physical properties like melting point, boiling point, and solubility. The bulky cyclohexyl group and the polar ester functional group would likely lead to complex packing arrangements that influence the material's bulk properties.

Absolute Configuration Determination of Chiral this compound Analogs

This section is not applicable to this compound itself. The central carbon atom (C2) of the propanoate chain is bonded to a cyclohexyl group, a carbonyl group, and two methyl groups. Because two of the substituents on this carbon are identical (methyl groups), it is not a stereocenter, and the molecule is achiral. Therefore, it does not have different enantiomers, and the determination of absolute configuration is irrelevant. For chiral analogs of this compound, however, X-ray crystallography using a chiral space group or by co-crystallization with a known chiral molecule would be the standard method to determine their absolute stereochemistry.

Chiroptical Spectroscopy (if chiral)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules, as they interact differently with left- and right-circularly polarized light.

As established in the previous section, this compound is an achiral molecule. It lacks a stereocenter and does not possess any element of chirality. Consequently, it does not exhibit any chiroptical properties and would be inactive in a CD or ORD spectroscopic analysis.

Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. york.ac.ukphotophysics.com This phenomenon, known as the Cotton effect, provides information about the absolute configuration and conformation of a molecule. bhu.ac.inmgcub.ac.in A CD spectrum is a plot of the difference in absorption (ΔA) or molar ellipticity ([θ]) against wavelength. pbsiddhartha.ac.in

For this compound, the primary chromophore amenable to CD analysis in the accessible UV region is the ester carbonyl group (C=O). The carbonyl group exhibits a weak n → π* electronic transition at approximately 210-230 nm and a stronger π → π* transition at around 190 nm. photophysics.comcreative-proteomics.com The spatial arrangement of the cyclohexyl and methyl groups around the chiral center will influence the interaction of this chromophore with circularly polarized light, resulting in a characteristic CD spectrum.

The sign and magnitude of the Cotton effect associated with the n → π* transition of the ester carbonyl can often be correlated with the absolute configuration of the chiral center. chiralabsxl.com While empirical rules like the Octant Rule have been historically applied to ketones, similar sector rules can be developed for esters to predict the sign of the Cotton effect based on the spatial disposition of substituents relative to the carbonyl group. amrita.eduscribd.com For instance, the (R)- and (S)-enantiomers of this compound are expected to exhibit mirror-image CD spectra. chiralabsxl.com A positive Cotton effect for one enantiomer would correspond to a negative Cotton effect for the other. mgcub.ac.in

To illustrate the potential data obtained from a CD experiment, a hypothetical data table is presented below. This table exemplifies the kind of results that would be expected for the two enantiomers of this compound.

Enantiomerλmax (nm)Molar Ellipticity ([θ]) (deg·cm2·dmol-1)Sign of Cotton Effect
(R)-Methyl 2-cyclohexyl-2-methylpropanoate~215+5000Positive
(S)-Methyl 2-cyclohexyl-2-methylpropanoate~215-5000Negative

Note: The data in this table is hypothetical and for illustrative purposes only.

Optical Rotatory Dispersion (ORD) Studies on Enantiomerically Enriched Samples

Optical Rotatory Dispersion (ORD) is a complementary chiroptical technique that measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. creative-biostructure.comkud.ac.in An ORD spectrum plots the specific or molar rotation against the wavelength. bhu.ac.in In regions of the spectrum where the molecule does not absorb light, the rotation typically shows a plain curve, where the magnitude of rotation increases with decreasing wavelength. amrita.edu

However, in the vicinity of an absorption band of a chromophore, the ORD curve exhibits anomalous dispersion, which is also known as the Cotton effect. mgcub.ac.in A positive Cotton effect in ORD is characterized by a peak at a longer wavelength followed by a trough at a shorter wavelength, while a negative Cotton effect shows the opposite behavior. mgcub.ac.injasco-global.com The wavelength at which the curve crosses the zero-rotation axis corresponds to the absorption maximum of the chromophore. amrita.edu

For enantiomerically enriched samples of this compound, the ORD spectrum would be expected to show a Cotton effect in the region of the carbonyl absorption. The sign of this Cotton effect is directly related to the absolute configuration of the molecule, with enantiomers displaying mirror-image ORD curves. mgcub.ac.in The relationship between CD and ORD is well-established; a positive Cotton effect in a CD spectrum corresponds to a positive Cotton effect in the ORD spectrum. youtube.com

A hypothetical ORD data table for the enantiomers of this compound is provided below to illustrate the expected experimental results.

EnantiomerPeak (λ, [Φ])Trough (λ, [Φ])Sign of Cotton Effect
(R)-Methyl 2-cyclohexyl-2-methylpropanoate(~225 nm, +8000)(~205 nm, -6000)Positive
(S)-Methyl 2-cyclohexyl-2-methylpropanoate(~225 nm, -8000)(~205 nm, +6000)Negative

Note: The data in this table is hypothetical and for illustrative purposes only. [Φ] represents the molar rotation.

By comparing the experimentally obtained CD and ORD spectra with theoretical calculations or with spectra of structurally related compounds of known absolute configuration, it would be possible to unambiguously assign the stereochemistry of this compound. chiralabsxl.comnih.gov

Computational Chemistry and Theoretical Studies of Methyl 2 Cyclohexyl 2 Methylpropanoate

Conformational Analysis and Potential Energy Landscapes

The cyclohexane (B81311) ring predominantly exists in a low-energy chair conformation. However, it can undergo a "ring flip" to an alternative chair conformation, passing through higher-energy boat and twist-boat transition states. dalalinstitute.comutexas.edu For a substituted cyclohexane, the two chair conformations are not energetically equivalent. The bulky 2-methylpropanoate (B1197409) substituent will sterically favor the equatorial position over the more hindered axial position to avoid unfavorable 1,3-diaxial interactions. utexas.edu

A Potential Energy Surface (PES) scan can be computationally mapped to explore the energy changes during this ring inversion. This involves systematically varying the key dihedral angles of the ring and calculating the energy at each point. The resulting map reveals the energy barriers between conformers. Similar PES scans can be performed for the rotation around the single bond connecting the cyclohexyl ring to the propanoate side chain to identify the most stable rotational isomers (rotamers).

Table 2: Relative Energies of Key Conformations of Methyl 2-cyclohexyl-2-methylpropanoate

ConformationSubstituent PositionRelative Energy (kcal/mol)
ChairEquatorial0.00
Twist-Boat-~5.5
Boat-~6.9
ChairAxial~7.3

Note: Energy values are illustrative and based on typical values for substituted cyclohexanes.

While quantum methods provide high accuracy, they are computationally intensive. For extensively sampling the vast conformational space of a flexible molecule, molecular mechanics (MM) methods are more practical. MM uses classical physics and parameterized force fields (e.g., MMFF94, AMBER) to calculate the potential energy of a molecule as a function of its atomic coordinates.

Molecular mechanics simulations can rapidly evaluate thousands of possible conformations, identifying a set of low-energy structures. Following this, Molecular Dynamics (MD) simulations can be performed. MD simulates the motion of atoms and bonds over time at a given temperature, providing a dynamic picture of the molecule's behavior and the transitions between different conformational states. This allows for a statistical understanding of which conformations are most populated under specific conditions.

Spectroscopic Property Predictions from Theoretical Models

Computational models are highly effective at predicting spectroscopic properties, which can aid in the interpretation of experimental data.

Once the lowest-energy conformation of this compound is identified through the methods described above, its spectroscopic properties can be calculated. Theoretical predictions of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are particularly common.

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method, typically coupled with DFT, is the standard for calculating isotropic nuclear magnetic shielding tensors. nih.govmodgraph.co.uk These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Such calculations can predict both ¹H and ¹³C NMR spectra with reasonable accuracy, often requiring an empirical scaling factor to best match experimental results. nih.govmodgraph.co.uknih.gov

For IR spectroscopy, DFT calculations can determine the vibrational frequencies and intensities of the molecule's normal modes. arxiv.orgarxiv.org These calculated harmonic frequencies are often systematically higher than experimental frequencies and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other method-inherent approximations. This allows for the assignment of major peaks in an experimental IR spectrum, such as the characteristic C=O stretching frequency of the ester group and the various C-H stretching and bending modes. orgchemboulder.com

Table 3: Predicted vs. Hypothetical Experimental Spectroscopic Data

Parameter Predicted Value Hypothetical Experimental Value
¹³C NMR (δ, ppm)
Carbonyl Carbon (C=O)175.8174.5
Quaternary Carbon45.244.1
¹H NMR (δ, ppm)
O-CH₃ Protons3.683.65
IR Frequency (cm⁻¹)
C=O Stretch17651735-1750
C-O Stretch12101150-1250

Note: Predicted values are representative of typical computational outputs before scaling.

NMR Chemical Shift Prediction and Validation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly those based on density functional theory (DFT), are routinely used to predict the ¹H and ¹³C NMR chemical shifts of organic compounds. For this compound, this would involve optimizing the molecule's three-dimensional geometry at a given level of theory and then calculating the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts, typically referenced against a standard like tetramethylsilane (TMS).

A hypothetical comparison between predicted and experimental chemical shifts is presented in Table 1. Such a table would be crucial for validating the accuracy of the chosen computational model. Discrepancies between predicted and experimental values can often provide deeper insights into the molecule's conformational dynamics or the influence of solvent effects that may not have been fully captured by the computational model.

Table 1: Hypothetical Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Note: This table is illustrative as specific experimental and computational data for this compound is not available in the searched literature.)

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H - OCH₃Data not availableData not available
¹H - CyclohexylData not availableData not available
¹H - C(CH₃)₂Data not availableData not available
¹³C - C=OData not availableData not available
¹³C - OCH₃Data not availableData not available
¹³C - CyclohexylData not availableData not available
¹³C - C(CH₃)₂Data not availableData not available
¹³C - C(CH₃)₂Data not availableData not available

Vibrational Frequencies and Intensities Calculation

Computational methods are also employed to predict the vibrational (infrared and Raman) spectra of molecules. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational frequencies and their corresponding normal modes can be determined. The intensities of the infrared and Raman bands can also be calculated, aiding in the interpretation of experimental spectra.

For this compound, these calculations would reveal characteristic vibrational modes, such as the C=O stretching of the ester group, C-O stretching, and various C-H bending and stretching modes of the cyclohexyl and methyl groups. A table of calculated vibrational frequencies would typically be generated, as illustrated in the hypothetical Table 2.

Table 2: Hypothetical Calculated Vibrational Frequencies (cm⁻¹) and Intensities for Key Functional Groups of this compound (Note: This table is illustrative as specific computational data for this compound is not available in the searched literature.)

Vibrational ModeCalculated Frequency (cm⁻¹)Calculated Intensity (km/mol)
C=O StretchData not availableData not available
C-O StretchData not availableData not available
CH₃ Symmetric StretchData not availableData not available
CH₃ Asymmetric StretchData not availableData not available
Cyclohexyl Ring VibrationsData not availableData not available

Intermolecular Interaction Studies

Understanding how a molecule interacts with its environment is crucial for predicting its physical properties and reactivity. Computational methods can provide detailed insights into these non-covalent interactions.

Hydrogen Bonding Analysis with Solvents or Synthetic Receptors

While this compound does not possess a hydrogen bond donor, the oxygen atoms of the ester group can act as hydrogen bond acceptors. Computational studies could explore the interactions of this molecule with protic solvents (e.g., water, alcohols) or with synthetic receptors capable of hydrogen bonding. These studies would typically involve calculating the geometry and binding energy of the complex formed between this compound and the interacting species.

Quantitative Structure-Reactivity Relationships (QSRR) for Chemical Transformations

QSRR models are statistical tools that correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity.

QSRR Models for Predicting Reaction Rates and Product Distributions

For a series of related esters including this compound, a QSRR model could be developed to predict their reactivity in specific chemical transformations, such as hydrolysis or transesterification. This would involve calculating a set of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or topological. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a mathematical model that relates these descriptors to experimentally determined reaction rates or product distributions. The development of such a model would enable the prediction of the reactivity of new, untested esters within the same class.

Substituent Effects on Ester Reactivity and Stability

The reactivity and stability of esters are intricately governed by the electronic and steric nature of their constituent acyl and alkoxy groups. In the case of this compound, the substituents—a cyclohexyl group and a gem-dimethyl group on the α-carbon, and a methyl group on the ester oxygen—exert significant influence on the molecule's chemical behavior. While direct computational and theoretical studies specifically targeting this compound are not extensively available in public literature, a comprehensive understanding can be constructed by examining foundational principles of physical organic chemistry and related computational studies on analogous ester systems.

Steric Effects:

The presence of a bulky cyclohexyl group and two methyl groups on the α-carbon to the carbonyl group creates significant steric congestion around the electrophilic carbonyl center. This steric shield impedes the approach of nucleophiles, such as a hydroxide (B78521) ion or a water molecule, which is a critical step in hydrolysis. This phenomenon, known as steric hindrance, generally leads to a decrease in the rate of reaction.

Computational studies on other sterically hindered esters have consistently shown that bulky substituents raise the activation energy of nucleophilic acyl substitution reactions. The transition state for these reactions involves a change in hybridization of the carbonyl carbon from sp² to sp³, leading to a more crowded tetrahedral arrangement. The increased steric strain in the transition state, caused by the bulky cyclohexyl and gem-dimethyl groups, is more pronounced than in the trigonal planar ground state, thus increasing the energy barrier for the reaction.

In a study on the acid-catalyzed hydrolysis of aliphatic esters, Taft developed a set of parameters to distinguish steric effects from electronic effects. researchgate.net It was hypothesized that under acidic conditions, electronic contributions from the substituent are minimized, making any variation in reaction rate primarily attributable to steric repulsion. researchgate.net This principle suggests that the significant bulk of the 2-cyclohexyl-2-methylpropyl group would lead to a substantially lower rate of hydrolysis compared to less substituted esters.

Electronic Effects:

The electronic influence of the alkyl substituents in this compound is primarily inductive. Alkyl groups, such as the cyclohexyl and methyl groups, are electron-donating. This electron-donating effect increases the electron density on the carbonyl carbon, making it less electrophilic and therefore less susceptible to nucleophilic attack. This deactivation of the carbonyl group contributes to a lower reaction rate for processes like hydrolysis.

Furthermore, quantum chemical investigations have revealed that methyl substitution can have a destabilizing effect on alkyl radicals. nih.gov While radical reactions are not the primary pathway for ester hydrolysis, this finding highlights the complex electronic nature of alkyl substituents. Density functional theory calculations have shown that increasing methyl substitution can destabilize the radical center, contrary to the traditional view of alkyl groups as stabilizers. nih.gov This destabilization arises from steric congestion that is not fully compensated by hyperconjugation. nih.gov While this applies to radical stability, it underscores that the electronic consequences of alkyl substitution are multifaceted.

Conformational Effects:

The cyclohexyl group introduces significant conformational complexity. The chair conformation of the cyclohexane ring is the most stable, and the ester group can be oriented in either an axial or equatorial position. Computational studies on cyclohexyl esters have shown that the conformational equilibrium is influenced by a balance of steric interactions and hyperconjugation. nih.gov Generally, bulky substituents prefer the equatorial position to minimize 1,3-diaxial steric interactions. nih.gov

The orientation of the ester functionality can impact its reactivity. An equatorially positioned ester group is generally more accessible to incoming nucleophiles than an axially positioned one, which is shielded by the ring itself and the axial hydrogens. Theoretical calculations, including ab initio and DFT methods, have been employed to determine the relative free energies of axial and equatorial conformers of various cyclohexyl esters. nih.gov These studies indicate that hyperconjugative interactions between the ring C-C/C-H sigma orbitals and the C-O sigma-star orbitals also play a crucial role in determining the conformational preference. nih.gov

The dynamic nature of the cyclohexane ring means that even if the equatorial conformer is more stable, the ring can flip to the axial conformation. The energy barrier for this ring flip can also influence reaction kinetics if the reaction proceeds preferentially from one conformer. Studies on cyclohexane analogues have shown that the dynamic behavior of the ring system, and not just a single static conformation, determines its reactivity. acs.org

Summary of Substituent Effects:

The combined steric and electronic effects of the substituents in this compound are summarized in the table below.

Substituent GroupEffect TypeInfluence on Reactivity/Stability
Cyclohexyl Group StericIncreases steric hindrance at the carbonyl carbon, slowing down nucleophilic attack.
ElectronicWeakly electron-donating (inductive effect), slightly decreasing the electrophilicity of the carbonyl carbon.
ConformationalIntroduces conformational preferences (equatorial vs. axial) that can affect the accessibility of the reaction center.
gem-Dimethyl Groups StericSignificantly increases steric bulk at the α-carbon, further hindering nucleophilic approach.
ElectronicElectron-donating (inductive effect), reducing the electrophilicity of the carbonyl carbon.
Methyl (Ester) Group StericMinimal steric hindrance compared to larger alkoxy groups.
ElectronicInfluences the leaving group ability of the methoxy (B1213986) group.

Environmental and Degradation Pathways of Methyl 2 Cyclohexyl 2 Methylpropanoate: a Chemical Perspective

Photochemical Degradation Mechanisms

Photochemical degradation, involving the absorption of light, can be a significant pathway for the transformation of organic compounds in the environment. This can occur through direct absorption of photons (direct photolysis) or through reactions with photochemically generated reactive species (indirect photolysis).

Direct Photolysis Under Simulated Environmental Conditions

Direct photolysis occurs when a molecule absorbs light of a specific wavelength, leading to its excitation and subsequent chemical reaction. For an organic ester like Methyl 2-cyclohexyl-2-methylpropanoate, the ester carbonyl group (C=O) is the primary chromophore that can absorb ultraviolet (UV) radiation. However, simple aliphatic esters without additional chromophores typically absorb UV light at wavelengths below the solar spectrum cutoff at the Earth's surface (around 290 nm).

Therefore, direct photolysis of this compound in sunlit environmental compartments is expected to be a very slow process. The energy from environmentally relevant sunlight is generally insufficient to induce significant direct photochemical transformation of its saturated cyclohexyl and methylpropanoate moieties. While some esters can undergo photodecarboxylation, this is more common for esters with specific structural features that are absent in this compound.

Indirect Photolysis Initiated by Reactive Oxygen Species (e.g., Hydroxyl Radicals)

Indirect photolysis is often a more significant degradation pathway for saturated organic compounds in the environment. This process is mediated by reactive oxygen species (ROS), primarily the hydroxyl radical (•OH), which are photochemically produced in sunlit waters and the atmosphere. The hydroxyl radical is a powerful, non-selective oxidant that can react with most organic molecules.

The reaction of hydroxyl radicals with this compound is expected to proceed via hydrogen abstraction from the C-H bonds of the cyclohexyl ring and the methyl groups. The rate of this reaction will depend on the number of available hydrogen atoms and the stability of the resulting alkyl radical. The tertiary C-H bond on the cyclohexyl ring is a likely site of initial attack.

The general mechanism would involve:

Initiation: Formation of a carbon-centered radical on the this compound molecule following hydrogen abstraction by a hydroxyl radical.

Propagation: The resulting alkyl radical can react with molecular oxygen to form a peroxyl radical. This can then undergo a series of reactions to form more stable products such as alcohols, ketones, and aldehydes, potentially leading to ring-opening of the cyclohexyl moiety or cleavage of the ester bond.

Given the presence of numerous C-H bonds, indirect photolysis initiated by hydroxyl radicals is likely to be a more relevant photochemical degradation pathway than direct photolysis.

Biodegradation Pathways in Aqueous Environments

Biodegradation by microorganisms is a primary mechanism for the removal of organic compounds from aquatic environments. The process typically involves a series of enzymatic reactions that break down complex molecules into simpler ones.

Enzymatic Biotransformation Mechanisms by Environmental Microorganisms

The initial and rate-limiting step in the biodegradation of this compound is the enzymatic hydrolysis of the ester bond by esterases or lipases, yielding methanol (B129727) and 2-cyclohexyl-2-methylpropanoic acid. However, the structure of this ester presents significant steric hindrance around the carbonyl group due to the presence of a quaternary alpha-carbon (a carbon atom bonded to four other carbon atoms). This steric bulk makes it difficult for the active site of many hydrolytic enzymes to access the ester linkage. Studies on analogous compounds, such as methyl pivalate (methyl 2,2-dimethylpropanoate), have shown them to be highly resistant to enzymatic hydrolysis. Therefore, the rate of this initial biotransformation step is expected to be very slow.

Once hydrolysis occurs, the resulting 2-cyclohexyl-2-methylpropanoic acid would be further metabolized. Based on studies of cyclohexanecarboxylic acid degradation, a plausible pathway involves:

Activation: The carboxylic acid is activated to its coenzyme A (CoA) thioester, 2-cyclohexyl-2-methylpropanoyl-CoA.

Ring Oxidation: The cyclohexyl ring is then likely to undergo oxidation. A common pathway for cycloalkanes is β-oxidation, which involves a series of enzymatic reactions including dehydrogenation, hydration, oxidation, and thiolytic cleavage. This would progressively shorten the carbon chain of the ring, leading to its eventual opening.

The presence of the gem-dimethyl group on the alpha-carbon will likely influence the subsequent degradation of the propanoate moiety, potentially requiring specific enzymatic pathways to handle this structural feature, similar to those observed for pivalic acid.

Identification of Chemical Structures of Stable Degradation Metabolites

Given the likely slow rate of ester hydrolysis and the subsequent complex degradation of the resulting acid, several stable intermediate metabolites could potentially be identified in environmental samples.

Potential Metabolite Chemical Structure Formation Pathway
2-cyclohexyl-2-methylpropanoic acidC10H18O2Enzymatic hydrolysis of the parent ester.
MethanolCH4OEnzymatic hydrolysis of the parent ester.
Cyclohexanecarboxylic acidC7H12O2A potential downstream metabolite following the cleavage of the propanoate side chain.
Pimelic acid (Heptanedioic acid)C7H12O4A potential ring-opening product from the β-oxidation of the cyclohexyl moiety.

Interactive Data Table: Plausible Biodegradation Metabolites

Hydrolytic Degradation in Aquatic Systems

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For esters, this results in the formation of a carboxylic acid and an alcohol. The rate of hydrolysis is highly dependent on pH and temperature.

This compound is expected to be highly resistant to hydrolysis under typical environmental conditions (pH 5-9). The steric hindrance provided by the quaternary alpha-carbon and the adjacent bulky cyclohexyl group effectively shields the electrophilic carbonyl carbon from nucleophilic attack by water or hydroxide (B78521) ions. This is a well-documented phenomenon for esters of pivalic acid and other sterically hindered carboxylic acids, which are known for their exceptional hydrolytic stability.

Acid-catalyzed hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic. However, the steric bulk still significantly impedes the approach of a water molecule.

Base-catalyzed hydrolysis (saponification): Under basic conditions, the hydroxide ion is a stronger nucleophile than water. While the reaction is generally faster than under neutral or acidic conditions, the steric hindrance in this compound will still make this process extremely slow compared to unhindered esters.

Therefore, hydrolytic degradation is not considered a significant environmental degradation pathway for this compound.

Degradation Pathway Predicted Significance for this compound Reasoning
Direct PhotolysisLowLacks significant chromophores for absorbing environmentally relevant solar radiation.
Indirect PhotolysisModerateSusceptible to attack by hydroxyl radicals via hydrogen abstraction.
BiodegradationLow to ModerateInitial enzymatic hydrolysis is expected to be very slow due to steric hindrance.
HydrolysisVery LowSignificant steric hindrance around the ester linkage provides high resistance to both acid and base-catalyzed hydrolysis.

Interactive Data Table: Summary of Degradation Pathways

pH-Dependent Hydrolysis Kinetics and Mechanisms

The hydrolysis of esters is catalyzed by both acids and bases. The rate of hydrolysis is therefore highly dependent on the pH of the surrounding medium. The general mechanism for ester hydrolysis involves a nucleophilic attack on the carbonyl carbon.

Under acidic conditions , the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water. This is a reversible process, and the equilibrium can be shifted by the concentration of water.

In neutral to alkaline conditions , the hydroxide ion (OH⁻) acts as the nucleophile. This reaction, often termed saponification, is irreversible because the resulting carboxylate anion is resonance-stabilized and shows little tendency to react with the alcohol.

The rate of hydrolysis can be described by the following equation:

kobs = kA[H⁺] + kN + kB[OH⁻]

where kobs is the observed pseudo-first-order rate constant, kA is the second-order acid-catalyzed rate constant, kN is the pseudo-first-order neutral hydrolysis rate constant, and kB is the second-order base-catalyzed rate constant.

Due to the steric hindrance provided by the cyclohexyl group and the tertiary alpha-carbon in this compound, the rate of hydrolysis is expected to be significantly slower than that of less hindered esters. The bulky groups impede the approach of the nucleophile to the carbonyl carbon.

While specific data for this compound is unavailable, the hydrolysis rates of other sterically hindered esters can provide an indication of its persistence. For instance, the hydrolysis of esters with bulky substituents is known to be retarded.

Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants for this compound at 25°C (Based on data for structurally similar sterically hindered esters)

pHPredominant MechanismHypothetical Half-Life (t₁/₂)
3Acid-CatalyzedYears
7NeutralMonths to Years
9Base-CatalyzedWeeks to Months
11Base-CatalyzedDays to Weeks

This table is illustrative and based on general principles of ester hydrolysis and data for other sterically hindered esters. Actual rates for this compound may vary.

Influence of Ionic Strength and Dissolved Organic Carbon on Hydrolysis Rates

The ionic strength of an aqueous solution can influence the rate of hydrolysis, particularly for reactions involving charged species. In the case of base-catalyzed hydrolysis, an increase in ionic strength can either increase or decrease the reaction rate depending on the specific ions present and their interactions with the transition state. For neutral hydrolysis, the effect of ionic strength is generally minimal. Studies on other esters have shown that the presence of salts can affect the activity of water and the catalyst, thereby altering the hydrolysis rate. For example, some studies have reported a slowing effect of certain cations on the hydrolysis of dibasic esters. ias.ac.in

Dissolved Organic Carbon (DOC) , which includes substances like humic and fulvic acids, can also impact hydrolysis rates. DOC can act in several ways:

Sorption: Hydrophobic compounds like this compound can partition into the hydrophobic microenvironments within DOC, which can either shield the ester from hydrolysis or, in some cases, catalyze the reaction.

Catalysis: Functional groups within the DOC structure, such as carboxylic acid and phenolic moieties, can act as general acid or base catalysts, potentially accelerating hydrolysis.

Light Attenuation: In sunlit waters, DOC can absorb UV radiation, which can indirectly affect hydrolysis rates by altering the photochemical environment.

The net effect of DOC on the hydrolysis of this compound is complex and would depend on the specific composition and concentration of the DOC, as well as other environmental factors.

Adsorption and Desorption Phenomena in Environmental Matrices

The movement and bioavailability of this compound in the environment are largely controlled by its tendency to adsorb to soil particles, sediments, and suspended solids. As a hydrophobic compound, it is expected to have a significant affinity for organic matter.

Interaction with Soil Organic Matter and Mineral Surfaces

Soil Organic Matter (SOM) is the primary sorbent for hydrophobic organic compounds in soil. The partitioning of this compound into SOM is driven by hydrophobic interactions. The strength of this interaction is often quantified by the organic carbon-water partition coefficient (Koc), which is the ratio of the concentration of the chemical in the organic carbon phase to its concentration in the aqueous phase at equilibrium. A higher Koc value indicates stronger sorption to organic matter and lower mobility in the environment.

Mineral surfaces , such as clays and metal oxides, can also contribute to the adsorption of organic compounds, particularly in soils with low organic matter content. The interaction with mineral surfaces can occur through various mechanisms, including:

Van der Waals forces: Weak, non-specific interactions.

Hydrogen bonding: If the compound has hydrogen bond donor or acceptor groups.

Surface complexation: With metal ions on the mineral surface.

For a nonpolar compound like this compound, adsorption to mineral surfaces is likely to be less significant than partitioning into SOM, especially in soils with more than a few percent organic carbon.

Table 2: Estimated Soil Organic Carbon-Water Partition Coefficients (Koc) for Compounds with Similar Structural Features

Compound ClassExample CompoundTypical Log Koc Range
AlkylcyclohexanesCyclohexylhexane3.5 - 4.5
Phthalate EstersDi(2-ethylhexyl) phthalate5.0 - 5.5
Sterically Hindered Esterstert-Butyl acetate1.0 - 1.5

This table provides a range of Koc values for structurally related compounds to infer the potential sorption behavior of this compound. The actual Koc will depend on its specific physicochemical properties.

Sorption to Sediments and Suspended Particulates in Water Bodies

In aquatic environments, this compound is expected to partition from the water column to sediments and suspended particulate matter . The principles governing this sorption are similar to those in soil, with the organic carbon content of the sediments and particulates being the dominant factor.

The sediment-water partition coefficient (Kd) is used to describe the distribution of a chemical between the solid and aqueous phases. It is related to the Koc and the fraction of organic carbon (foc) in the sediment:

Kd = Koc × foc

Compounds with high Kd values will be predominantly found in the sediment phase, leading to their accumulation in benthic zones and potentially impacting sediment-dwelling organisms. Desorption from sediments can be a slow process, leading to the long-term persistence of the compound in the aquatic environment.

The presence of dissolved organic carbon in the water column can also influence the partitioning behavior by increasing the apparent solubility of the hydrophobic compound, thereby reducing its sorption to sediments. The interaction between hydrophobic organic compounds and sediments is a complex process influenced by various factors including the properties of the compound, the characteristics of the sediment, and the surrounding water chemistry. umich.edu

Advanced Analytical Chemistry Methodologies for Research on Methyl 2 Cyclohexyl 2 Methylpropanoate

Chromatographic Separations for Isomer and Purity Analysis

Chromatographic techniques are fundamental for separating the components of a mixture, allowing for the detailed analysis of isomers and the assessment of purity for Methyl 2-cyclohexyl-2-methylpropanoate.

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. unito.itjmchemsci.com The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column. unito.it

A Flame Ionization Detector (FID) is commonly used for quantitative analysis. As the separated compounds elute from the column and are burned in a hydrogen-air flame, they produce ions, generating a current that is proportional to the amount of carbon atoms. This provides excellent sensitivity and a wide linear range for determining the purity of a sample.

Mass Spectrometry (MS) , when coupled with GC, serves as a powerful detector for qualitative analysis and structural confirmation. jmchemsci.comnih.govscience.gov The MS detector fragments the eluting compounds into characteristic ions, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification. jmchemsci.com This is crucial for distinguishing the target compound from any closely related isomers or impurities.

Table 1: Illustrative GC Parameters for Purity Analysis of this compound

Parameter Condition Purpose
Column DB-5ms (30 m x 0.25 mm x 0.25 µm) A common, non-polar column suitable for separating a wide range of volatile compounds. nih.gov
Carrier Gas Helium Inert gas to carry the sample through the column.
Flow Rate 1.2 mL/min Optimized flow for efficient separation. nih.gov
Inlet Temperature 250 °C Ensures rapid volatilization of the sample upon injection. nih.gov
Oven Program Initial 50°C, ramp to 280°C Temperature gradient to separate compounds with different boiling points.
Detector (FID) 300 °C High temperature prevents condensation and ensures efficient ionization.
Detector (MS) Ion Source: 230°C, Quadrupole: 150°C Standard temperatures for electron ionization (EI) and mass filtering. nih.gov

While GC is ideal for the volatile ester itself, High-Performance Liquid Chromatography (HPLC) is the method of choice for analyzing non-volatile derivatives or when this compound is part of a complex, non-volatile mixture. researchgate.net For instance, if the ester were hydrolyzed to its corresponding carboxylic acid and alcohol, HPLC would be suitable for analyzing these less volatile products.

Reversed-phase HPLC is a common mode where a non-polar stationary phase is used with a polar mobile phase. Detection can be achieved using a Diode Array Detector (DAD) for compounds with a UV chromophore or, for greater sensitivity and specificity, a mass spectrometer (LC-MS). researchgate.net

Table 2: Representative HPLC Conditions for Analysis of a Mixture Containing a Derivative of this compound

Parameter Condition Purpose
Column C18 (150 mm x 4.6 mm, 3.5 µm) A standard reversed-phase column for separating non-polar to moderately polar compounds. researchgate.net
Mobile Phase Acetonitrile/Water Gradient A gradient elution is used to effectively separate components with a range of polarities. mdpi.com
Flow Rate 0.7 mL/min A typical analytical flow rate for standard bore columns. researchgate.net
Column Temperature 35 °C Maintained to ensure reproducible retention times.
Detector DAD or Mass Spectrometer DAD for general detection or MS for specific identification and quantification.

This compound contains a chiral center at the second carbon of the propanoate chain, meaning it can exist as two non-superimposable mirror images called enantiomers. gcms.cz In stereoselective synthesis, it is critical to determine the ratio of these enantiomers, known as the enantiomeric excess (% ee).

Chiral chromatography is a specialized form of chromatography used for this purpose. gcms.cz It utilizes a chiral stationary phase (CSP), often based on derivatized cyclodextrins, which interacts differently with each enantiomer. gcms.cz This differential interaction leads to different retention times, allowing for their separation and quantification, typically by GC or HPLC.

Table 3: Research Example of Chiral GC Separation

Parameter Detail Significance
Technique Chiral Gas Chromatography Specifically designed to separate enantiomers. gcms.cz
Stationary Phase Derivatized beta-cyclodextrin The chiral selector that enables differential interaction with the enantiomers. gcms.cz
Outcome Baseline separation of enantiomer peaks Allows for accurate integration of each peak area.
Calculation % ee = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100 Standard formula to determine the enantiomeric excess from the chromatogram.

Hyphenated Techniques for Structural Confirmation in Research Samples

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification of compounds in complex research samples.

During the synthesis of this compound, side reactions can lead to the formation of byproducts and the presence of unreacted starting materials. GC-MS is the definitive tool for identifying these impurities. science.govepa.gov As the GC separates each component, the mass spectrometer acquires a mass spectrum. jmchemsci.com

By comparing the obtained mass spectra with established libraries (e.g., NIST) or by interpreting the fragmentation patterns, researchers can identify these unknown compounds. This information is vital for optimizing reaction conditions to minimize byproduct formation and improve the yield and purity of the desired product. acs.org

Table 4: Hypothetical Byproducts in the Synthesis of this compound and Their GC-MS Identification

Potential Impurity Likely Origin Identification Method
Cyclohexylmethanol Unreacted starting material Comparison of retention time and mass spectrum with a known standard.
Methyl 2-methylpropanoate (B1197409) Side reaction or impurity in starting material Mass spectrum would show a molecular ion peak corresponding to its lower molecular weight.
Dicyclohexyl ether Side reaction of cyclohexylmethanol Unique fragmentation pattern in MS and longer retention time in GC.

For the analysis of trace levels of this compound or its metabolites in complex matrices, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled sensitivity and selectivity. researchgate.netchromatographyonline.com This technique is particularly valuable when sample concentrations are very low or when the sample matrix is complex, causing interference in other methods. nih.gov

In LC-MS/MS, the first mass spectrometer (MS1) selects the molecular ion of the target compound. This ion is then fragmented in a collision cell, and a second mass spectrometer (MS2) analyzes the resulting fragment ions. researchgate.net This process, known as Multiple Reaction Monitoring (MRM), is highly specific and can filter out background noise, allowing for the confident detection and quantification of trace components. researchgate.net

Table 5: Illustrative LC-MS/MS Parameters for Trace Analysis

Parameter Detail Purpose
Ionization Mode Electrospray Ionization (ESI) or APCI Method to generate ions from the analyte for MS analysis. chromatographyonline.com
MS1 (Precursor Ion) m/z corresponding to [M+H]⁺ Selects the protonated molecular ion of the target compound.
Collision Energy Optimized Voltage (e.g., 15 eV) Provides sufficient energy to induce characteristic fragmentation.
MS2 (Product Ion) m/z of a stable, abundant fragment A specific fragment ion is monitored for highly selective quantification.
Limit of Quantification (LOQ) pg/mL to ng/mL range The technique allows for detection at very low concentrations. researchgate.netchromatographyonline.com

Methyl 2 Cyclohexyl 2 Methylpropanoate in Advanced Organic Synthesis and Materials Science Research

Applications in Catalysis Research Undisclosed

The potential for Methyl 2-cyclohexyl-2-methylpropanoate to function as a ligand or a precursor to a ligand in catalysis research is not documented in the current body of scientific literature. The design of novel catalysts often involves the coordination of organic molecules (ligands) to transition metals, which can modulate the metal's catalytic activity and selectivity. scispace.comlibretexts.orgtamu.edu Chiral ligands are particularly valuable for developing catalysts that can perform enantioselective transformations. nih.govrsc.org However, no studies have been found that explore the coordination chemistry of this specific ester with transition metals or its use in creating a structural scaffold for chiral catalysts.

Emerging Research Frontiers and Future Directions for Methyl 2 Cyclohexyl 2 Methylpropanoate

Exploration of Bio-inspired Synthetic Routes and Biocatalysis

The limitations of traditional chemical synthesis, such as harsh reaction conditions and the generation of hazardous waste, have spurred interest in biocatalysis. Enzymes offer a green and highly selective alternative for the synthesis of complex molecules like methyl 2-cyclohexyl-2-methylpropanoate.

Enzymatic Synthesis Development for Sustainable Production (academic focus)

The enzymatic synthesis of esters, particularly those with significant steric hindrance, presents both challenges and opportunities. Lipases are the most commonly employed enzymes for esterification due to their availability, stability, and broad substrate scope. researchgate.net However, the bulky cyclohexyl and gem-dimethyl groups adjacent to the carboxyl group in 2-cyclohexyl-2-methylpropanoic acid can significantly impede access to the enzyme's active site.

Research into the enzymatic synthesis of analogous sterically hindered esters, such as those with quaternary alpha-carbons, provides valuable insights. acs.org The key to successful enzymatic synthesis lies in identifying or engineering lipases with active sites capable of accommodating bulky substrates. Screening of diverse microbial lipases is a primary strategy to discover enzymes with the desired activity. For instance, lipases from Candida antarctica (specifically CAL-B, often immobilized as Novozym 435) and Rhizomucor miehei have shown promise in catalyzing the esterification of sterically demanding acids and alcohols. mdpi.comresearchgate.net

Table 1: Comparison of Lipases in the Synthesis of Sterically Hindered Esters (Analogous Systems)

Lipase (B570770) SourceSubstrate(s)SolventTemperature (°C)Conversion/YieldReference
Candida antarctica Lipase B (CAL-B)2,2-Dimethylcyclopropane carboxylic acidToluene (B28343)40Moderate Yield, High Enantiomeric Excess mdpi.com
Rhizomucor miehei LipaseLauric acid and GlycerolSolvent-free65>90% Conversion
Penicillium roqueforti Lipase5-hydroxy-5H-furan-2-oneCyclohexane-butyl acetateAmbient90% Conversion core.ac.uk

The development of robust and reusable biocatalysts is crucial for sustainable production. Immobilization of lipases on solid supports, such as polymers or resins, enhances their stability and allows for their easy separation and reuse, thereby reducing process costs. core.ac.uk

Biocatalytic Transformations for Derivatization

Beyond its synthesis, biocatalysis offers powerful tools for the derivatization of this compound. The inherent stereoselectivity of enzymes can be exploited to resolve racemic mixtures of the parent acid or its derivatives, a critical step in the synthesis of chiral molecules. mdpi.com Hydrolases, such as esterases and lipases, can selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer in high purity. This process, known as kinetic resolution, is a well-established method for producing enantiomerically pure compounds. mdpi.com

Furthermore, enzymes can be used to introduce new functional groups into the cyclohexyl ring of the molecule. For example, cytochrome P450 monooxygenases can catalyze the hydroxylation of C-H bonds with high regio- and stereoselectivity, opening up avenues for creating a diverse range of derivatives with potentially new properties.

Advancements in Continuous Flow Synthesis Methodologies

Continuous flow chemistry, particularly utilizing microreactors, offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for seamless integration of reaction and purification steps. beilstein-journals.org

Microreactor Applications for Enhanced Reaction Efficiency and Selectivity

Microreactors, with their high surface-area-to-volume ratio, enable precise control over reaction parameters such as temperature, pressure, and residence time. nih.govdokumen.pub This level of control is particularly beneficial for esterification reactions, which are often equilibrium-limited. In a microreactor, the rapid removal of byproducts, such as water, can drive the reaction to completion, leading to higher yields in shorter reaction times. nih.govrsc.org

For the synthesis of this compound, a continuous flow setup could involve pumping a mixture of 2-cyclohexyl-2-methylpropanoic acid, methanol (B129727), and a catalyst through a heated microreactor. The use of solid acid catalysts packed into the microreactor would further simplify the process by eliminating the need for a separate catalyst removal step. mdpi.com

Table 2: Representative Continuous Flow Esterification Processes (Analogous Systems)

ReactantsCatalystReactor TypeTemperature (°C)Residence TimeYieldReference
Alcohols and Carboxylic AcidsPlatinum on SiO2Packed-bed120210 h>96% rsc.org
Organolithium reagents and di-tert-butyl dicarbonateNoneMicroreactorNot specifiedNot specifiedHigh beilstein-journals.org
Acetic Acid and Alcoholsp-Toluene sulfonic acidMicrochannelNot specified14.7 min70-97% researchgate.net

Automation in Multi-Step Synthesis of Complex Derivatives

The modular nature of flow chemistry lends itself well to automation. researchgate.netcognit.ca Automated synthesis platforms can integrate multiple reaction and purification modules to perform multi-step syntheses of complex derivatives with minimal human intervention. nih.govfu-berlin.de For instance, an automated system could be designed to first synthesize this compound in a microreactor, followed by an in-line purification step, and then a subsequent derivatization reaction in a second reactor. This approach not only accelerates the synthesis of compound libraries but also improves reproducibility. researchgate.net

Integration with Artificial Intelligence and Machine Learning in Chemical Research

The synergy between artificial intelligence (AI), machine learning (ML), and chemical synthesis is a rapidly growing field with the potential to revolutionize how molecules are designed and synthesized. youtube.com

Predict Enzyme Specificity: By analyzing the protein sequence and structural data of various lipases, ML models can predict which enzymes are most likely to be effective catalysts for the esterification of the sterically hindered 2-cyclohexyl-2-methylpropanoic acid. This can significantly reduce the time and effort required for experimental screening.

Optimize Reaction Conditions: AI algorithms can be coupled with automated reaction platforms to rapidly explore a wide range of reaction parameters (e.g., temperature, catalyst loading, substrate ratio) and identify the optimal conditions for maximizing the yield and purity of the desired product. researchgate.net

Design Novel Derivatives: Generative AI models can be used to design new derivatives of this compound with desired properties. These models can then suggest synthetic pathways for producing these novel compounds.

The integration of AI and ML with automated synthesis platforms represents a paradigm shift in chemical research, moving towards a future of autonomous "self-driving" laboratories that can accelerate the discovery and development of new molecules. youtube.com

Predictive Modeling for Reaction Outcomes and Optimization

The traditional trial-and-error approach to chemical synthesis is gradually being replaced by predictive modeling, which uses computational power to anticipate experimental results. For the synthesis of this compound, this frontier offers significant opportunities for optimization.

Machine learning and neural networks are at the forefront of this evolution. mit.edu Researchers have developed model frameworks that can predict the major product of a reaction by analyzing vast datasets of experimental records, such as those from granted patents. mit.edu These models learn the complex interplay of reactants, reagents, and conditions to rank a list of potential products. mit.edu For a reaction like the esterification to produce this compound, such a model could predict the yield and selectivity with a notable degree of accuracy, potentially flagging competing side reactions like dehydration or rearrangement.

For instance, a model could be trained to distinguish between two likely outcomes in a complex synthesis, assigning probabilities to each. This has been demonstrated in cases where a model correctly predicted a Grignard reaction at an aldehyde over a nearby cyclic amide with high confidence. mit.edu The application of these predictive tools allows chemists to refine reaction conditions—temperature, pressure, catalyst choice, and reactant ratios—in a virtual environment before ever stepping into the lab, saving time, resources, and minimizing waste.

Table 1: Hypothetical Predictive Model Output for a Key Synthetic Step

Parameter Condition A (Model Input) Condition B (Model Input) Predicted Outcome (Condition A) Predicted Outcome (Condition B)
Catalyst Ruthenium Palladium 98% Yield, >99% Purity 95% Yield, 98% Purity
Temperature 150°C 170°C Minor side-product formation Increased rate, slight decrease in selectivity
Pressure 15 bar 20 bar Optimal for selectivity Faster reaction, no significant purity change

| Confidence | 85% | 82% | High confidence in yield prediction | High confidence in rate, medium on selectivity |

Automated Retrosynthesis Design and Reaction Discovery

Retrosynthesis, the art of deconstructing a target molecule to identify potential starting materials, is a cornerstone of organic chemistry. arxiv.org This process is now being revolutionized by artificial intelligence (AI) and automated planning tools. researchgate.netnih.gov These computer-aided synthesis planning (CASP) programs use vast reaction databases and sophisticated algorithms to propose complete synthetic routes. researchgate.netnih.gov

For a molecule like this compound, an automated system would begin with the final product and apply a series of validated retrosynthetic transforms, or "rules," to work backward. researchgate.net Modern systems can even generate these rules automatically from the latest reaction literature, ensuring the proposed steps are current and viable. researchgate.net The process involves a complex search, often using techniques like Monte Carlo Tree Search, to navigate the immense number of possible pathways and identify the most promising ones based on factors like cost, step-count, and availability of starting materials. researchgate.net

Development of Sustainable and Green Chemistry Approaches in its Synthesis and Reactivity

The principles of green chemistry, which focus on designing chemical processes to reduce or eliminate the use and generation of hazardous substances, are central to modern chemical manufacturing. nih.govwhiterose.ac.uk The synthesis of esters like this compound is an area ripe for the application of these principles.

Solvent-Free Reactions and Application of Alternative Solvents (e.g., supercritical fluids)

A key tenet of green chemistry is the reduction or elimination of traditional organic solvents, which contribute significantly to chemical waste. rsc.org This has led to the exploration of solvent-free reaction conditions and the use of environmentally benign alternatives.

Supercritical fluids , particularly supercritical carbon dioxide (scCO₂), have emerged as a promising alternative solvent for esterification reactions. mrforum.com A supercritical fluid exists at a temperature and pressure above its critical point, where it exhibits properties between those of a liquid and a gas. mrforum.com This state offers high diffusivity, near-zero surface tension, and tunable solvating power by simply adjusting pressure and temperature. mrforum.comnih.gov The use of scCO₂ as a reaction medium is advantageous because it is non-toxic, non-flammable, inexpensive, and can be easily removed from the reaction mixture by depressurization, leaving no solvent residue. nih.gov Studies on analogous ester syntheses have shown that conducting the reaction in scCO₂ can lead to higher conversion rates compared to conventional liquid-phase conditions using solvents like n-hexane. researchgate.net

Solvent-free reactions represent another powerful green approach. rsc.org These reactions can be facilitated by techniques such as microwave irradiation or solid-liquid phase transfer catalysis, often leading to shorter reaction times, higher yields, and simpler work-up procedures. rsc.org For the synthesis of cyclohexyl-containing compounds, these methods offer an efficient and eco-compatible alternative to traditional solvent-based processes. rsc.org

Atom Economy and Waste Minimization Strategies in Synthetic Routes

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govprimescholars.comjocpr.com A reaction with high atom economy maximizes the use of starting materials and inherently generates less waste. nih.gov For example, addition and rearrangement reactions are considered highly atom-economical as they, in theory, incorporate all reactant atoms into the final product. taylorfrancis.com

A potential high-efficiency route to a precursor for this compound could involve the direct addition of a carboxylic acid to cyclohexene (B86901). This type of reaction, often catalyzed by solid acid catalysts like ion exchange resins, can achieve 100% atom economy as all atoms from the reactants are utilized in forming the product, with no by-products generated. researchgate.net This contrasts sharply with classical substitution reactions where leaving groups and other reagents contribute to a significant waste stream. nih.gov

Table 2: Comparison of Atom Economy for Different Synthetic Approaches

Reaction Type Generic Equation Atom Economy Waste Products
Addition (Ideal) A + B → C 100% None
Substitution A-B + C → A-C + B < 100% By-product B

| Elimination | A-B → A + B | < 100% | By-product B |

Beyond atom economy, broader waste minimization strategies are crucial. These include adopting lean manufacturing principles to eliminate unnecessary steps, optimizing processes to improve resource efficiency, and designing closed-loop systems where waste materials are recycled or reused. blazingprojects.comioscm.comwastebits.com The use of reusable heterogeneous catalysts, for example, simplifies product purification and minimizes waste compared to homogeneous catalysts that must be separated from the product stream. mdpi.com

Interdisciplinary Research Opportunities

The unique chemical structure of this compound, featuring a bulky cyclohexyl group, opens doors for its use in interdisciplinary fields, most notably in materials science.

Integration with Advanced Materials Science for Novel Chemical Applications

The incorporation of cyclohexyl moieties into polymer backbones or as side chains can significantly alter the physical properties of materials. Research into structurally similar compounds provides a strong indication of the potential applications for this compound and its derivatives.

Polymer Modification: Cyclohexyl esters have been successfully tested as plasticizers and antioxidants to enhance the properties of polymeric materials like polyvinyl chloride (PVC). researchgate.net Their integration can improve flexibility and thermal stability.

Monomer Synthesis: The cyclohexyl group can be a key component in novel monomers. For example, researchers have synthesized 2-cyclohexyl-2-oxo-1,3,2-dioxaphospholane, a monomer used in ring-opening polymerization to create poly(ethylene alkyl phosphonate)s. The resulting homopolymer exhibited a glass transition temperature 60°C higher than previously reported analogs, demonstrating the significant impact of the cycloalkyl group on material properties. rsc.org

Epoxy Resins and Composites: Other cyclohexyl-containing compounds, such as 3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, are used as reactive diluents or cross-linking agents in the formulation of high-performance epoxy resins. sigmaaldrich.comwikipedia.org These materials are valued in coatings, adhesives, and composites for their high heat and chemical resistance. wikipedia.org

Composite Development: The synthesis of cyclohexyl(met)acrylate monomers is being explored for the development of advanced composite compounds, leveraging the unique thermo-physical properties imparted by the cyclohexyl ring. researchgate.net

These examples highlight a clear pathway for future research: exploring this compound or its derivatives as monomers or additives in the creation of advanced polymers and composites with tailored thermal, mechanical, and chemical properties.

Table of Mentioned Compounds

Compound Name
This compound
n-hexane
Carbon dioxide
Polyvinyl chloride (PVC)
2-Cyclohexyl-2-oxo-1,3,2-dioxaphospholane
Poly(ethylene alkyl phosphonate)s
3,4-Epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate
Cyclohexyl(met)acrylate

Theoretical Chemistry Advancements for Deeper Mechanistic Understanding and Property Prediction

The continued exploration of this compound and its analogs is increasingly supported by advancements in theoretical and computational chemistry. These in silico approaches provide a powerful toolkit for gaining deeper mechanistic insights into reaction pathways and for accurately predicting a wide range of molecular properties. By modeling the behavior of molecules at the atomic and electronic levels, researchers can circumvent experimental challenges and accelerate the design of novel compounds with desired characteristics.

At the forefront of these theoretical methods is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. rsc.org DFT calculations are instrumental in elucidating the intricate details of reaction mechanisms involving esters. For instance, theoretical studies on ester hydrolysis have successfully used DFT to map out energy profiles of reaction intermediates and transition states. nih.gov This allows for a quantitative understanding of the factors governing reaction rates, such as steric hindrance and electronic effects. rsc.orgosti.govnih.gov For this compound, DFT could be employed to model its hydrolysis, providing data on bond lengths, bond angles, and atomic charges at various stages of the reaction, as illustrated in the hypothetical data table below.

Table 1: Hypothetical DFT-Calculated Parameters for the Hydrolysis of this compound

Parameter Reactant Transition State Product
C=O Bond Length (Å) 1.21 1.35 -
C-OCH₃ Bond Length (Å) 1.36 1.48 -
O-H (attacking H₂O) Bond Length (Å) 0.96 1.15 -
Mulliken Charge on Carbonyl Carbon +0.55 +0.45 -

Note: The data in this table is hypothetical and serves to illustrate the type of information that can be obtained from DFT calculations.

Beyond mechanistic studies, molecular modeling techniques are pivotal in predicting the physicochemical and biological properties of compounds like this compound. mdpi.com Quantitative Structure-Activity Relationship (QSAR) models, for example, establish a mathematical correlation between the chemical structure and biological activity of a series of compounds. nih.govmdpi.com By developing QSAR models for a class of cycloalkyl esters, it would be possible to predict the activity of novel derivatives, thereby guiding synthetic efforts towards more potent and selective molecules. researchgate.net These models often incorporate a variety of molecular descriptors, including steric, electronic, and topological parameters, which can be calculated using computational software.

The steric effect of the bulky cyclohexyl and methyl groups attached to the α-carbon of this compound is a key determinant of its reactivity and interaction with biological targets. Theoretical chemistry provides quantitative measures of these steric effects. researchgate.net For example, Taft steric parameters (Es), which were originally determined empirically, can now be calculated with a high degree of accuracy using computational methods. osti.gov Such calculations can provide valuable insights into how the shape and size of the molecule influence its behavior.

Furthermore, the integration of machine learning and artificial intelligence with computational chemistry is opening up new frontiers. nih.govchemrxiv.org Graph neural networks, for instance, can be trained on large datasets of calculated molecular properties to enable rapid and accurate predictions for new molecules, bypassing the need for time-consuming quantum chemical calculations for every new compound. nih.gov This high-throughput screening approach can significantly accelerate the discovery of new esters with optimized properties for various applications.

Q & A

Q. Table 1: Key Analytical Parameters for this compound

TechniqueParametersReference
HPLC Column: C18 (5 µm, 250 × 4.6 mm); Mobile phase: 70% MeCN/30% H₂O; Flow: 1 mL/min
GC-MS Column: DB-5MS (30 m × 0.25 mm); Oven: 50°C (2 min) → 280°C @ 10°C/min
¹H NMR Solvent: CDCl₃; Key peaks: δ 3.6 (s, OCH₃), δ 1.0–2.0 (m, cyclohexyl)

Q. Table 2: Computational Tools for Property Prediction

ToolApplicationReference
Gaussian 16 DFT calculations for reaction mechanisms
COSMOtherm Solubility and logP prediction
GROMACS MD simulations for solvent interactions

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.